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Compound of Interest

Compound Name: Cyclo(Ile-Leu)

Cat. No.: B15145800 Get Quote

An In-depth Technical Guide to the Discovery, History, and Biological Activity of Cyclo(Ile-Leu)
and its Analogs

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(Ile-Leu)
and its closely related analog, Cyclo(L-Leu-L-Pro). The document is intended for researchers,

scientists, and drug development professionals, offering a detailed exploration of its discovery,

history of scientific investigation, biological activities, and underlying mechanisms of action.

Note on Analogs: While the primary focus is Cyclo(Ile-Leu), a significant portion of the

available research has been conducted on its analog, Cyclo(L-Leu-L-Pro). For the purpose of

this guide, findings related to Cyclo(L-Leu-L-Pro) are presented as a close proxy, given their

structural similarity.

Discovery and History
The precise first discovery of Cyclo(Ile-Leu) is not prominently documented in readily available

literature. However, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a well-

established class of natural products. They are biosynthesized by a variety of organisms,

including bacteria, fungi, and marine invertebrates, through the cyclization of two amino acids.

The history of research into Cyclo(Ile-Leu) and its analogs is intertwined with the broader

exploration of cyclic dipeptides for their diverse biological activities. These compounds have

attracted significant interest in the scientific community due to their potential as therapeutic

agents. Early studies focused on their isolation from natural sources and structural elucidation,

while more recent research has delved into their mechanisms of action and potential

applications in medicine and agriculture.
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Physicochemical Properties
Property Value

Molecular Formula C₁₂H₂₂N₂O₂

Molecular Weight 226.32 g/mol

IUPAC Name
3-(butan-2-yl)-6-(2-methylpropyl)piperazine-2,5-

dione

CAS Number 91741-17-2[1]

ChEBI ID CHEBI:203084

Biological Activities and Quantitative Data
Cyclo(Ile-Leu) and its analogs exhibit a range of biological activities, including antimicrobial,

anticancer, and quorum sensing inhibitory effects.

Antimicrobial Activity
Cyclic dipeptides have been shown to possess activity against various pathogenic bacteria and

fungi. The mechanism of action is often attributed to the disruption of the microbial cell

membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Pathogenic

Bacteria

Microorganism MIC (µg/mL) Reference

Klebsiella pneumoniae 1 [1]

Vancomycin-Resistant

Enterococcus faecalis (VRE)
12.5

Staphylococcus aureus 25 [2]

Pseudomonas aeruginosa 250

Anticancer Activity
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Studies have demonstrated the cytotoxic effects of Cyclo(L-Leu-L-Pro) against various cancer

cell lines, suggesting its potential as an anticancer agent. The proposed mechanisms include

the induction of apoptosis and cell cycle arrest.

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Cyclo(L-Leu-L-Pro) Against Cancer Cell

Lines

Cell Line Cancer Type IC₅₀ (µg/mL) Reference

HeLa Cervical Cancer 50 [1]

HTB-26 Breast Cancer 10-50 µM [3]

PC-3 Pancreatic Cancer 10-50 µM [3]

HepG2
Hepatocellular

Carcinoma
10-50 µM [3]

Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates

virulence factor production and biofilm formation. Cyclic dipeptides, including Cyclo(L-Leu-L-

Pro), have been identified as inhibitors of QS systems, particularly in gram-negative bacteria

like Pseudomonas aeruginosa. By interfering with QS signaling, these compounds can

attenuate bacterial pathogenicity.

Experimental Protocols
Solid-Phase Synthesis of Cyclo(Ile-Leu)
This protocol is a general method for the solid-phase synthesis of cyclic dipeptides and can be

adapted for Cyclo(Ile-Leu).

Materials:

Fmoc-L-Isoleucine

Fmoc-L-Leucine
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Rink Amide resin

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt)

Piperidine solution (20% in DMF)

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H₂O/TIPS, 95:2.5:2.5)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

First Amino Acid Coupling: Couple Fmoc-L-Leucine to the resin using DIC and HOBt in DMF.

Allow the reaction to proceed for 2 hours.

Fmoc Deprotection: Remove the Fmoc protecting group from the coupled leucine by treating

the resin with 20% piperidine in DMF for 20 minutes.

Second Amino Acid Coupling: Couple Fmoc-L-Isoleucine to the deprotected leucine on the

resin using DIC and HOBt in DMF for 2 hours.

Fmoc Deprotection: Remove the Fmoc group from the isoleucine as described in step 3.

Cleavage and Cyclization: Cleave the dipeptide from the resin using the TFA cleavage

cocktail. The acidic conditions simultaneously promote the intramolecular cyclization to form

Cyclo(Ile-Leu).

Purification: Purify the crude cyclic dipeptide by preparative HPLC.
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Characterization: Confirm the identity and purity of the synthesized Cyclo(Ile-Leu) using

Mass Spectrometry and NMR.

Isolation and Characterization of Cyclo(L-Leu-L-Pro)
from Bacterial Culture
This protocol outlines a general procedure for the isolation and characterization of cyclic

dipeptides from bacterial sources.

Materials:

Bacterial culture (e.g., Pseudomonas sesami)[4]

Ethyl acetate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometer (MS)

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

Culturing: Culture the bacteria in a suitable broth medium.

Extraction: Extract the culture broth with ethyl acetate.

Chromatography: Concentrate the ethyl acetate extract and subject it to silica gel column

chromatography, eluting with a gradient of hexane and ethyl acetate to separate the

components.

Purification: Further purify the fractions containing the cyclic dipeptide using HPLC.
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Structure Elucidation: Identify the purified compound as Cyclo(L-Leu-L-Pro) using MS to

determine the molecular weight and NMR (¹H and ¹³C) to elucidate the structure.[5][6]

Signaling Pathways and Mechanisms of Action
Quorum Sensing Inhibition in Vibrio vulnificus
The cyclic dipeptide Cyclo(L-Phe-L-Pro), a close analog, has been shown to modulate quorum

sensing in Vibrio vulnificus through a specific signaling cascade.[7] This pathway provides a

model for how similar cyclic dipeptides might function.
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Caption: Quorum sensing signaling pathway in Vibrio vulnificus modulated by Cyclo(L-Phe-L-

Pro).

Anticancer Mechanism via Disruption of CD151-EGFR
Signaling
Cyclo(L-Leu-L-Pro) has been demonstrated to inhibit the migration of triple-negative breast

cancer cells by interfering with the interaction between CD151 and the Epidermal Growth

Factor Receptor (EGFR).[8]
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Caption: Inhibition of cancer cell migration by Cyclo(L-Leu-L-Pro) through disruption of CD151-

EGFR signaling.

Conclusion
Cyclo(Ile-Leu) and its analogs represent a promising class of bioactive cyclic dipeptides with a

diverse range of pharmacological activities. Their potential as antimicrobial, anticancer, and

quorum sensing inhibitory agents warrants further investigation. The detailed experimental

protocols and elucidated signaling pathways provided in this guide offer a solid foundation for

future research and development in this area. Continued exploration of their structure-activity

relationships and mechanisms of action will be crucial for translating their therapeutic potential

into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15145800?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclo_Ile-Leu
https://www.researchgate.net/figure/Formation-of-cyclo-L-Pro-Leu-from-a-reaction-mixture-of-L-Pro-L-D-Leu-and-P-3-m-in-an_fig1_359606832
https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_346662433
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1230345/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1230345/full
https://www.mdpi.com/1420-3049/26/19/5981
https://www.researchgate.net/figure/Figure-S4-1-H-NMR-spectrum-of-Cyclo-l-Leu-l-Pro-4-500-MHz-CDCl-3_fig7_262626602
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105893/
https://pubmed.ncbi.nlm.nih.gov/31669320/
https://pubmed.ncbi.nlm.nih.gov/31669320/
https://pubmed.ncbi.nlm.nih.gov/31669320/
https://www.benchchem.com/product/b15145800#discovery-and-history-of-cyclo-ile-leu
https://www.benchchem.com/product/b15145800#discovery-and-history-of-cyclo-ile-leu
https://www.benchchem.com/product/b15145800#discovery-and-history-of-cyclo-ile-leu
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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